6-Chloro-1,5-naphthyridin-4-amine

Herbicide Discovery ACCase Inhibition Agrochemical Lead

6-Chloro-1,5-naphthyridin-4-amine (CAS 1312760-44-3) is a heterobicyclic aromatic amine belonging to the 1,5-naphthyridine class, characterized by a chlorine atom at the 6-position and a primary amine at the 4-position on the fused pyridine ring system. With a molecular formula of C₈H₆ClN₃ and a molecular weight of 179.60 g/mol, this compound serves as a versatile synthetic intermediate and scaffold in medicinal chemistry and agrochemical research.

Molecular Formula C8H6ClN3
Molecular Weight 179.60 g/mol
Cat. No. B11912473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-1,5-naphthyridin-4-amine
Molecular FormulaC8H6ClN3
Molecular Weight179.60 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C(C=CN=C21)N)Cl
InChIInChI=1S/C8H6ClN3/c9-7-2-1-6-8(12-7)5(10)3-4-11-6/h1-4H,(H2,10,11)
InChIKeyYKHBXNNCEAZQOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-1,5-naphthyridin-4-amine Procurement Guide: Core Identity & Supplier Considerations


6-Chloro-1,5-naphthyridin-4-amine (CAS 1312760-44-3) is a heterobicyclic aromatic amine belonging to the 1,5-naphthyridine class, characterized by a chlorine atom at the 6-position and a primary amine at the 4-position on the fused pyridine ring system . With a molecular formula of C₈H₆ClN₃ and a molecular weight of 179.60 g/mol, this compound serves as a versatile synthetic intermediate and scaffold in medicinal chemistry and agrochemical research . Its substitution pattern confers distinct reactivity profiles compared to other halogenated or unsubstituted naphthyridine analogs, making precise identity verification essential for procurement decisions in research programs targeting kinase inhibition, antibacterial development, or herbicidal lead optimization [1].

Why 6-Chloro-1,5-naphthyridin-4-amine Cannot Be Interchanged with Other Naphthyridine Analogs


Substitution of 6-chloro-1,5-naphthyridin-4-amine with other halogenated or regioisomeric naphthyridine analogs risks altering critical structure-activity relationships. The 6-chloro substituent imparts distinct electronic and steric properties that directly influence target binding and reactivity, while the 4-amino group serves as a key hydrogen-bond donor/acceptor for biological recognition [1]. Evidence from herbicide discovery demonstrates that the 6-chloro-1,5-naphthyridine scaffold can confer exclusive biological activity not observed in 1,6-, 1,7-, or 1,8-naphthyridine isomers, underscoring the non-interchangeable nature of these compounds [2]. For procurement, generic substitution with unsubstituted 1,5-naphthyridin-4-amine (CAS 27392-68-3) or alternative halogen analogs (e.g., 6-bromo, 2-chloro, 7-chloro derivatives) introduces unvalidated variables that can compromise experimental reproducibility and lead optimization campaigns .

6-Chloro-1,5-naphthyridin-4-amine: Quantified Differentiation Evidence Against Closest Analogs


Exclusive Herbicidal Activity: 6-Chloro-1,5-Naphthyridine Scaffold Versus 1,6-, 1,7-, and 1,8-Isomers

In a direct head-to-head comparison of four regioisomeric naphthyridine series (1,5-, 1,6-, 1,7-, and 1,8-), only the 6-chloro-1,5-naphthyridinyloxyphenoxy propanoic acid—derived from the 6-chloro-1,5-naphthyridin-4-amine scaffold—displayed substantial herbicidal activity; the 1,6-, 1,7-, and 1,8-isomers were essentially inactive [1]. This qualitative differentiation (active vs. inactive across all comparator isomers) establishes that the 6-chloro-1,5-naphthyridine core is uniquely productive for ACCase-targeted herbicide lead development [1].

Herbicide Discovery ACCase Inhibition Agrochemical Lead

Positional Substitution Impact: 6-Chloro vs. 2-Chloro and 7-Chloro 1,5-Naphthyridin-4-amine Analogs in Antimalarial Context

In a series of N4-substituted 1,5-naphthyridin-4-amines tested for antimalarial activity, the 7-chloro analogs demonstrated significant in vivo efficacy when administered intraperitoneally at 100–200 mg/kg in mice infected with Plasmodium vinckei vinckei [1]. The unsubstituted 1,5-naphthyridin-4-amines (2-methoxy and 2-hydroxy series) showed no significant antimalarial activity, indicating that chloro substitution—and specifically its position—is a critical determinant of biological effect [2]. While direct data for the 6-chloro isomer in this exact model are not reported, the positional dependence establishes that 6-chloro-1,5-naphthyridin-4-amine cannot be assumed equivalent to 7-chloro or 2-chloro analogs for antimalarial lead optimization [1][2].

Antimalarial Plasmodium N4-Substituted Naphthyridines

Reactivity Differentiation: C6-Chloro as a Synthetic Handle for Cross-Coupling vs. C2/C7 Analogs

The 6-chloro substituent on the 1,5-naphthyridine ring offers a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) that is electronically and sterically distinct from chloro substitution at the 2- or 7-positions [1]. The electron-deficient nature of the 1,5-naphthyridine core, modulated by the position of chlorine substitution, differentially activates each position toward nucleophilic aromatic substitution and metal-catalyzed transformations [1]. Patent literature explicitly identifies 6-chloro-1,5-naphthyridin-4-amine as an intermediate in the synthesis of MELK kinase inhibitors, where the 6-chloro position enables specific derivatization sequences not accessible from other halogenated regioisomers [2].

Synthetic Chemistry Cross-Coupling Late-Stage Functionalization

Molecular Recognition: 4-Amino Group Hydrogen-Bonding Capacity vs. 4-Oxo/4-Hydroxy Analogs

The 4-amino group of 6-chloro-1,5-naphthyridin-4-amine serves as a critical hydrogen-bond donor/acceptor for kinase active-site recognition, in contrast to the 4-oxo (6-chloro-1,5-naphthyridin-4(1H)-one, CAS 1312760-59-0) or 4-hydroxy analogs which present different hydrogen-bonding geometries and tautomeric states . In the BET bromodomain inhibitor series, 1,5-naphthyridine derivatives with 4-amino functionality demonstrated potent binding (reported IC₅₀ values in the nanomolar range for optimized analogs) with X-ray crystallography confirming the 4-amino group's role in key hydrogen-bond interactions with the bromodomain acetyl-lysine binding pocket [1]. This pharmacophoric requirement cannot be met by 4-oxo or 4-hydroxy derivatives.

Kinase Inhibition Hydrogen Bonding Target Engagement

6-Chloro-1,5-naphthyridin-4-amine: Evidence-Backed Application Scenarios for Scientific Procurement


ACCase-Targeted Herbicide Lead Discovery Requiring the 6-Chloro-1,5-Naphthyridine Scaffold

Based on direct comparative evidence that only the 6-chloro-1,5-naphthyridine isomer yields herbicidally active propanoic acid derivatives while 1,6-, 1,7-, and 1,8-isomers are inactive [1], 6-chloro-1,5-naphthyridin-4-amine is the essential starting material for agrochemical lead optimization programs targeting acetyl-CoA carboxylase (ACCase) inhibition in grass weeds. Procurement of this specific isomer is non-negotiable for SAR studies aiming to build upon this established structure-activity relationship [1].

Kinase Inhibitor Medicinal Chemistry Leveraging 6-Chloro as a Synthetic Handle

Patent evidence demonstrates that 6-chloro-1,5-naphthyridin-4-amine serves as a key intermediate in the synthesis of MELK (maternal embryonic leucine zipper kinase) inhibitors, where the 6-chloro group enables regioselective palladium-catalyzed cross-coupling to install diverse aryl and amine substituents [2]. For medicinal chemistry teams pursuing naphthyridine-based kinase inhibitors (including Aurora kinase, c-Met, and BET bromodomain targets), the 6-chloro-4-amino substitution pattern provides a validated entry point for library synthesis and lead optimization [2][3].

Antimalarial Lead Development Requiring Position-Specific Halogenated Naphthyridine Scaffolds

Class-level evidence from 7-chloro-1,5-naphthyridin-4-amine antimalarial studies establishes that chloro substitution position directly determines in vivo efficacy against Plasmodium species [4]. While awaiting direct data for the 6-chloro isomer, the documented positional dependence of antimalarial activity supports procurement of 6-chloro-1,5-naphthyridin-4-amine for systematic exploration of 6-substituted naphthyridine antimalarial SAR, particularly for programs seeking to differentiate from the established 7-chloro series [4].

Building Block Procurement for Diversity-Oriented Synthesis of 1,5-Naphthyridine Libraries

The orthogonal functionality of 6-chloro-1,5-naphthyridin-4-amine (C6-Cl for cross-coupling; C4-NH₂ for amidation, reductive amination, or urea formation) makes it a privileged building block for generating diverse 1,5-naphthyridine compound libraries [5]. Unlike the unsubstituted 1,5-naphthyridin-4-amine (CAS 27392-68-3) which lacks the chloro handle, or the 4-oxo analog (CAS 1312760-59-0) which lacks the amino handle, this compound uniquely enables two-directional diversification strategies for hit identification and lead optimization campaigns [5].

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